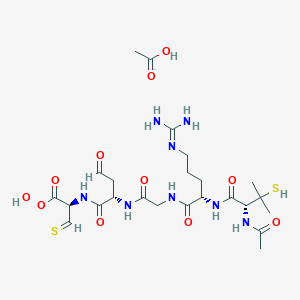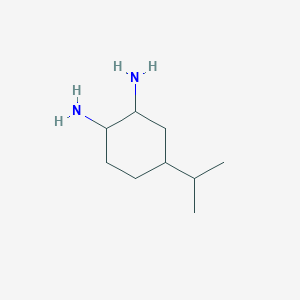
2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid (abbreviated as ANBP) is a chemical compound that has been widely used in scientific research due to its unique properties. ANBP is a non-proteinogenic amino acid that contains a nitrophenyl group, which makes it a useful tool for studying protein-ligand interactions, enzymatic reactions, and other biochemical processes.
科学的研究の応用
2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid has been used in a variety of scientific research applications, including the study of protein-ligand interactions, enzyme kinetics, and drug discovery. This compound has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters, and can be used to probe the binding sites and mechanisms of these proteins. This compound has also been used as a substrate for enzymatic reactions, allowing researchers to study the kinetics and mechanisms of these reactions.
作用機序
2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid is a non-proteinogenic amino acid that contains a nitrophenyl group, which makes it a useful tool for studying protein-ligand interactions, enzymatic reactions, and other biochemical processes. This compound has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters, and can be used to probe the binding sites and mechanisms of these proteins. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein-ligand interactions, and the regulation of cellular signaling pathways. This compound has also been shown to have neuroprotective effects, and may have potential therapeutic applications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid has several advantages for use in lab experiments, including its high purity and availability, its ability to bind to a variety of proteins, and its potential therapeutic applications. However, this compound also has several limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for research involving 2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid, including the development of new synthetic methods, the identification of new protein targets, and the exploration of its potential therapeutic applications. This compound may also be useful for the development of new drugs and treatments for a variety of diseases, including neurodegenerative diseases, cancer, and infectious diseases.
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research due to its properties. This compound has been shown to have a variety of scientific research applications, including the study of protein-ligand interactions, enzyme kinetics, and drug discovery. This compound has several advantages for use in lab experiments, including its high purity and availability, its ability to bind to a variety of proteins, and its potential therapeutic applications. However, this compound also has several limitations, including its potential toxicity and the need for careful handling and storage. There are several future directions for research involving this compound, including the development of new synthetic methods, the identification of new protein targets, and the exploration of its potential therapeutic applications.
合成法
2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid can be synthesized using a multi-step process that involves the reaction of 4-nitrophenylacetic acid with isobutyl chloroformate to form the corresponding acid chloride. This acid chloride is then reacted with L-alanine in the presence of triethylamine to form the this compound product. The synthesis of this compound has been optimized to produce high yields and purity, making it a readily available reagent for scientific research.
特性
| 153212-72-7 | |
分子式 |
C10H10N2O5 |
分子量 |
238.2 g/mol |
IUPAC名 |
2-amino-4-(4-nitrophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H10N2O5/c11-8(10(14)15)5-9(13)6-1-3-7(4-2-6)12(16)17/h1-4,8H,5,11H2,(H,14,15) |
InChIキー |
WSJGJJOHRFJSOD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CC(C(=O)O)N)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C(=O)CC(C(=O)O)N)[N+](=O)[O-] |
同義語 |
DL-2-AMINO-4-(4-NITROPHENYL)-4-OXOBUTANOIC ACID |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


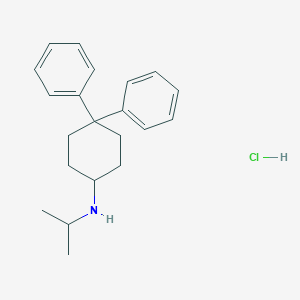

![5-Ethyl-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B122379.png)
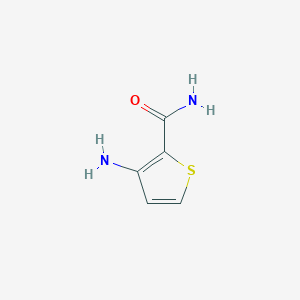


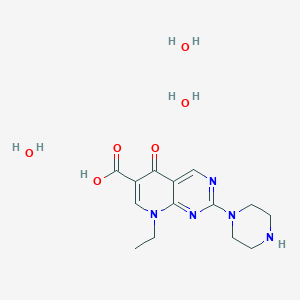
![2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate](/img/structure/B122405.png)


